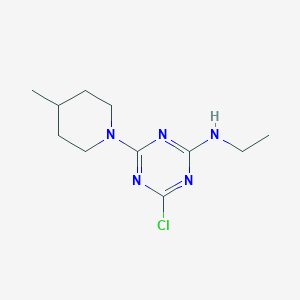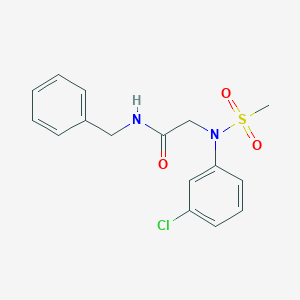
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, also known as NPPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPAA is a derivative of phenylacetic acid and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. Additionally, 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to exhibit consistent biological effects across different animal models. However, there are also some limitations to using 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid in lab experiments. For example, the exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood, which makes it difficult to design experiments to elucidate its biological effects. Additionally, the potential toxicity of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has not been fully evaluated, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid. One area of research is the development of novel derivatives of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the potential use of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid and its potential use in the treatment of various inflammatory and pain-related conditions.
Conclusion:
In conclusion, 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, including the development of novel derivatives and investigation of its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid involves the reaction of 2-(2-chloroethyl)-5-nitrophenol and piperidine in the presence of a base. The reaction results in the formation of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(5-nitro-2-piperidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-10-8-11(15(18)19)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17) |
InChI-Schlüssel |
OAMLZHSUJCIZAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

